(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1363384-65-9
VCID: VC2719948
InChI: InChI=1S/C6H9F2NO2/c1-5(4(10)11)2-6(7,8)3-9-5/h9H,2-3H2,1H3,(H,10,11)/t5-/m0/s1
SMILES: CC1(CC(CN1)(F)F)C(=O)O
Molecular Formula: C6H9F2NO2
Molecular Weight: 165.14 g/mol

(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid

CAS No.: 1363384-65-9

Cat. No.: VC2719948

Molecular Formula: C6H9F2NO2

Molecular Weight: 165.14 g/mol

* For research use only. Not for human or veterinary use.

(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid - 1363384-65-9

Specification

CAS No. 1363384-65-9
Molecular Formula C6H9F2NO2
Molecular Weight 165.14 g/mol
IUPAC Name (2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C6H9F2NO2/c1-5(4(10)11)2-6(7,8)3-9-5/h9H,2-3H2,1H3,(H,10,11)/t5-/m0/s1
Standard InChI Key VUQFCVHLMDDEJL-YFKPBYRVSA-N
Isomeric SMILES C[C@]1(CC(CN1)(F)F)C(=O)O
SMILES CC1(CC(CN1)(F)F)C(=O)O
Canonical SMILES CC1(CC(CN1)(F)F)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Identity and Structure

(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid possesses a distinctive chemical structure characterized by a pyrrolidine ring with specific substitutions. The compound has a methyl group and a carboxylic acid group attached to the carbon at position 2, with a defined (S) stereochemistry at this position. The key structural feature that distinguishes this compound is the presence of two fluorine atoms attached to the carbon at position 4 of the pyrrolidine ring.

The stereochemistry at the 2-position is particularly important, as it defines the three-dimensional arrangement of the substituents around this carbon atom. The (S) configuration indicates a specific spatial orientation that may be crucial for the compound's biological activity and interactions with protein targets. This stereochemical feature is often critical in determining the binding affinity and selectivity of drug molecules.

Chemical Identifiers and Physical Properties

The precise identification of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is facilitated through various chemical notation systems, and its physical properties characterize its behavior in different environments. Table 1 presents these identifiers and properties as documented in scientific databases.

Table 1: Chemical Identifiers and Physical Properties of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid

PropertyValue
CAS Number1363384-65-9
Molecular FormulaC6H9F2NO2
Molecular Weight165.14 g/mol
IUPAC Name(2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
Standard InChIInChI=1S/C6H9F2NO2/c1-5(4(10)11)2-6(7,8)3-9-5/h9H,2-3H2,1H3,(H,10,11)/t5-/m0/s1
Standard InChIKeyVUQFCVHLMDDEJL-YFKPBYRVSA-N
Isomeric SMILESC[C@]1(CC(CN1)(F)F)C(=O)O
Canonical SMILESCC1(CC(CN1)(F)F)C(=O)O
PubChem Compound ID72208148

The molecular structure involves a five-membered pyrrolidine ring with a nitrogen atom at position 1, a quaternary carbon bearing a methyl group and a carboxylic acid at position 2, and a carbon substituted with two fluorine atoms at position 4. This unique structural arrangement creates specific electronic and steric properties that influence the compound's chemical reactivity and biological interactions.

Synthesis Methods

Synthetic Challenges and Considerations

Related Compounds and Structure-Activity Relationships

Structural Analogs

Several compounds structurally related to (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid have been documented in the scientific literature. These analogs provide valuable insights into potential structure-activity relationships and how structural modifications might influence the compound's properties. Table 2 presents a comparison of these related compounds.

Table 2: Comparison of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid and Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acidC6H9F2NO2165.14 g/molBase compound with carboxylic acid group at position 2
(2S)-4,4-Difluoro-2-methylpyrrolidineC5H9F2N121.13 g/molLacks carboxylic acid group at position 2
(2S)-4,4-Difluoro-2-methylpyrrolidine hydrochlorideC5H10ClF2N157.59 g/molHydrochloride salt of the above, lacks carboxylic acid
(2S-4R)-4-methoxypyrrolidine-2-carboxylic acidC6H11NO3145.16 g/molContains methoxy group instead of difluoro at position 4

Structure-Activity Relationships

The structural variations among these related compounds likely result in distinct chemical and biological properties that influence their potential applications. By examining these structural relationships, researchers can gain insights into how specific modifications affect the compound's behavior.

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